molecular formula C21H19N3OS3 B2585801 (5E)-3-(butan-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 955896-71-6

(5E)-3-(butan-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2585801
CAS No.: 955896-71-6
M. Wt: 425.58
InChI Key: VFQGMSDMQUARJT-LDADJPATSA-N
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Description

The compound (5E)-3-(butan-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a rhodanine-like core (2-thioxo-1,3-thiazolidin-4-one) with a butan-2-yl substituent at the N3 position and a complex aromatic system at the C5 position. This aromatic system includes a 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl moiety connected via a methylidene group. The stereochemistry at the C5 position is defined as E, indicating the spatial arrangement of the substituents around the double bond.

Thiazolidinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Properties

IUPAC Name

(5E)-3-butan-2-yl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS3/c1-3-14(2)24-20(25)18(28-21(24)26)12-15-13-23(16-8-5-4-6-9-16)22-19(15)17-10-7-11-27-17/h4-14H,3H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQGMSDMQUARJT-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-3-(butan-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Structure and Properties

The compound features a thiazolidinone ring system, which is a key pharmacophore in medicinal chemistry. The presence of the pyrazole and thiophene moieties enhances its biological profile. The molecular formula is C21H19N3OSC_{21}H_{19}N_3OS with a molecular weight of approximately 373.45 g/mol.

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. A study highlighted the ability of certain thiazolidinones to scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

Anticancer Activity

Thiazolidinones have been reported to possess anticancer properties. For instance, modifications in the thiazolidinone structure have led to compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. One study demonstrated that derivatives showed up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations, indicating strong anti-inflammatory and anticancer potential .

Antimicrobial Activity

The compound's structure suggests promising antimicrobial activity. Thiazolidinones have been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. For example, derivatives were screened against Mycobacterium tuberculosis and showed significant inhibition rates at low concentrations .

Antidiabetic Activity

Thiazolidinone derivatives are also recognized for their antidiabetic effects, particularly through their action as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. These compounds can enhance insulin sensitivity and glucose uptake in cells, making them potential candidates for diabetes treatment .

Case Studies

StudyFindings
Sava et al. (2021)Identified antioxidant activity with IC50 values significantly lower than vitamin C; compounds showed 100-fold more activity than indometacin .
Burguete et al. (2014)Reported promising anti-tubercular activity against M. tuberculosis, with effective inhibition at 6.25 µg/mL .
Selvam et al. (2014)Synthesized novel pyrazole derivatives with high anti-inflammatory activity comparable to dexamethasone .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinones are heavily influenced by their chemical structure. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can significantly enhance or diminish their biological efficacy. For instance:

  • Substituents on the pyrazole ring : Different aryl groups can modulate the anticancer activity.
  • Alkyl chain variations : Changes in the butanoyl group may affect lipophilicity and bioavailability.

Scientific Research Applications

Anticancer Properties

Research has indicated that thiazolidinone derivatives exhibit significant anticancer activities. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival .

Antimicrobial Activity

Thiazolidinones have also been evaluated for their antimicrobial properties. The structural features of (5E)-3-(butan-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one suggest potential efficacy against various bacterial strains. Preliminary studies suggest that modifications in the thiophene and pyrazole moieties can enhance antimicrobial activity .

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties due to the presence of the thiazolidinone ring, which has been linked to the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis .

Computational Studies

Computational methods such as molecular docking and density functional theory (DFT) calculations have been employed to predict the bioactivity of this compound. These studies help elucidate the interaction between the compound and biological targets, providing insights into its mechanism of action. For example, docking studies have shown favorable binding affinities with targets involved in cancer progression and inflammation pathways .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related thiazolidinone derivative exhibited significant cytotoxic effects against human cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to confirm the compound's mechanism of action, which involved apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl and thiophene rings enhanced antibacterial activity, making these compounds promising candidates for developing new antibiotics .

Chemical Reactions Analysis

Knoevenagel Condensation for Arylidene Formation

The exocyclic methylidene group at the 5-position is formed via Knoevenagel condensation between a rhodanine precursor and an aldehyde. This reaction is stereoselective, favoring the E-isomer under standard conditions .

Mechanism :

  • Base-catalyzed deprotonation of the active methylene group in the thiazolidinone.

  • Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the conjugated double bond.

Research Findings :

Reaction ComponentDetails
Aldhyde Source 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Catalyst Piperidine (5–10 mol%) in ethanol
Conditions Reflux (78–80°C), 6–8 hours
Yield 65–78% (depending on aldehyde substituents)

Nucleophilic Substitution at the 2-Thioxo Position

The thiocarbonyl group undergoes nucleophilic substitution with amines, enabling functionalization at the 2-position .

Key Reactions :

  • Amination : Reaction with primary/secondary amines replaces the thioxo sulfur with an amino group.

  • Alkylation : S-alkylation using alkyl halides forms thioether derivatives.

Experimental Data :

ParameterDetails
Amine Example Pyridin-2-amine
Solvent Dimethylformamide (DMF)
Temperature 80°C, 4 hours
Product 2-(Pyridin-2-yl)amino derivative (72% yield)

Oxidation of the Thiazolidinone Ring

The thiazolidinone sulfur can oxidize to sulfoxide or sulfone derivatives under controlled conditions .

Conditions :

  • Oxidizing Agent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .

  • Solvent : Dichloromethane (DCM) at 0–25°C .

Reduction of the Exocyclic Double Bond

Hydrogenation of the methylidene group converts the E-isomer to a saturated thiazolidinone .

ParameterDetails
Catalyst Palladium on carbon (Pd/C)
Conditions H₂ gas (1 atm), ethanol, 25°C
Yield 85–90%

Cycloaddition Reactions

The conjugated system participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride .

Example :

ComponentRole
Dienophile Maleic anhydride
Product Hexacyclic adduct (58% yield)
Stereochemistry Endo preference observed

Metal Complexation

The sulfur and nitrogen atoms coordinate transition metals, forming complexes with potential catalytic or bioactive properties .

Reported Complexes :

Metal IonCoordination SitesApplication
Cu(II)Thiazolidinone S, pyrazole NAntimicrobial activity
Fe(III)Thiophene S, thiazolidinone OOxidation catalysis

Acid/Base-Mediated Rearrangements

Under acidic conditions, the thiazolidinone ring undergoes hydrolytic cleavage, while strong bases promote ring-opening via β-elimination .

Hydrolysis Pathway :

  • Acid-Catalyzed : Forms a thiourea intermediate and carboxylic acid.

  • Base-Catalyzed : Generates mercaptoacrylic acid derivatives .

Photochemical Reactions

UV irradiation induces E-to-Z isomerization of the exocyclic double bond, altering biological activity .

Key Observation :

  • Quantum Yield : Φ = 0.32 (in acetonitrile) .

  • Thermal Reversibility : Partial reversion to E-isomer at 25°C .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield (%)Reference
KnoevenagelPiperidine/EtOH, refluxArylidene derivative65–78
AminationPyridin-2-amine/DMF, 80°C2-Amino derivative72
OxidationH₂O₂/DCM, 0°CSulfoxide60
Diels-AlderMaleic anhydride, ΔHexacyclic adduct58

Stereochemical Considerations

  • Geometric Isomerism : The E-configuration at the 5-position is thermodynamically favored during synthesis .

  • Atropisomerism : Restricted rotation in the pyrazole-thiophene moiety creates chiral conformers .

Comparison with Similar Compounds

(a) (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one ()

  • Key Differences :
    • The C5 substituent is a 2-hydroxybenzylidene group instead of the pyrazolyl-thiophenyl system.
    • The N3 substituent is phenyl rather than butan-2-yl.
    • Stereochemistry at C5 is Z (vs. E in the target compound).
  • Impact: The hydroxy group enables intramolecular hydrogen bonding (C–H⋯S), stabilizing the planar conformation of the thiazolidinone ring .

(b) (5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one ()

  • Key Differences :
    • Lacks the N3 butan-2-yl group and pyrazole-thiophene system.
    • Features a 4-hydroxy-3-methoxybenzylidene substituent at C3.
  • Impact :
    • Methoxy and hydroxy groups enhance electron-donating effects, increasing resonance stabilization.
    • Simpler substituents may reduce molecular weight (MW = 281.3 g/mol) compared to the target compound (estimated MW > 450 g/mol), affecting membrane permeability .

(c) (5Z)-3-Sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one ()

  • Key Differences :
    • N3 substituent is sec-butyl (vs. butan-2-yl).
    • The pyrazole ring has a 4-methoxyphenyl group instead of thiophen-2-yl.
  • Impact :
    • Methoxy groups improve solubility in polar solvents, whereas thiophene enhances lipophilicity.
    • Steric bulk from sec-butyl may influence binding to hydrophobic pockets in enzymes .

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